



AXT-914's role in calcium homeostasis

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Compound of Interest		
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An in-depth analysis of **AXT-914**, an investigational oral calcilytic, reveals its significant but complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor (CaSR), **AXT-914** has been evaluated in both preclinical and clinical settings for its potential to treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This technical guide synthesizes the available data on **AXT-914**, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its physiological pathway.

Core Mechanism of Action

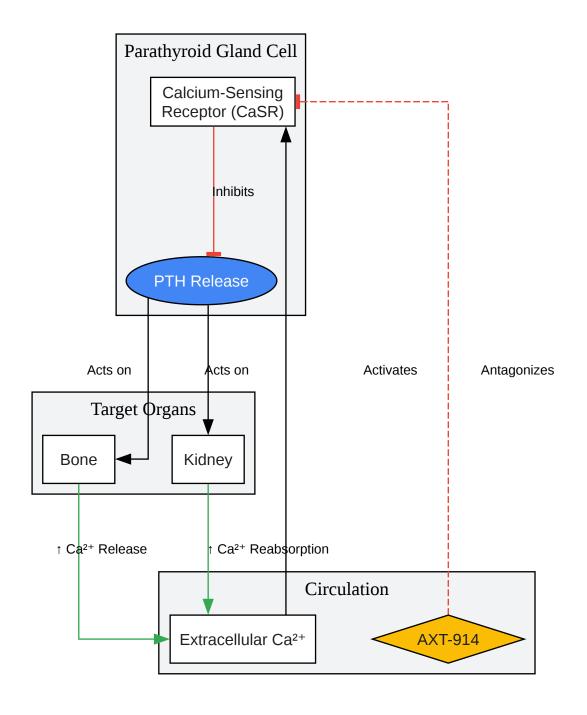
AXT-914 is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary function is to detect extracellular calcium levels and regulate the secretion of parathyroid hormone (PTH) accordingly.

Under normal physiological conditions, high extracellular calcium levels activate the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase serum calcium levels, thus completing a negative feedback loop.

AXT-914 antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as



increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism. [1][2]



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Caption: AXT-914 Mechanism of Action on the Parathyroid Gland.

Preclinical and Clinical Efficacy Data



AXT-914 has been investigated in various models, from cell-based assays to animal studies and human clinical trials. The quantitative outcomes of these studies are summarized below.

Preclinical Studies in Animal Models

Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-function mutation in the CaSR gene.[2][3]

Table 1: Efficacy of AXT-914 in a Rat Model of Postsurgical Hypoparathyroidism

Parameter	Treatment Group (Oral AXT-914)	Outcome
Serum PTH	5 and 10 mg/kg for 2 weeks	Increased
Serum Calcium	5 and 10 mg/kg for 2 weeks	Increased
Serum Phosphorus	5 and 10 mg/kg for 2 weeks	Decreased
Urinary Calcium Excretion	5 and 10 mg/kg for 2 weeks	Decreased

Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]

Table 2: Efficacy of **AXT-914** in a Mouse Model of ADH1 (Nuf Mice)

Parameter	Vehicle-Treated (n=6)	AXT-914-Treated (10 mg/kg, n=7)	P-value
Plasma PTH (at 30 min)	23 ± 4 pmol/l	104 ± 29 pmol/l	<0.05
Plasma Adjusted Calcium (at 120 min)	1.84 ± 0.02 mmol/l	2.03 ± 0.02 mmol/l	<0.001

Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR mutation.[3]



Human Clinical Trials

Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to assess the pharmacokinetics, pharmacodynamics, and tolerability of **AXT-914**.[1] The primary goal was to determine if the transient PTH release could translate into a bone-anabolic effect, similar to teriparatide (Forteo).[1]

Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women

Treatment Group	Dose	Mean Increase from Baseline
AXT-914	45 mg	8.0%
AXT-914	60 mg	10.7%
Teriparatide (Forteo)	20 μg	1.3%
Placebo	N/A	1.0%

Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]

While **AXT-914** successfully and reproducibly induced the desired sharp, transient PTH release profiles, the 4-week study in postmenopausal women was terminated after a planned interim analysis.[1] This was due to a lack of the expected anabolic effect on bone formation biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-related increase.[1]

Experimental Protocols

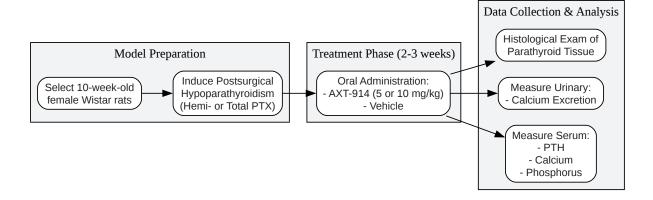
Detailed experimental protocols from the published studies are summarized below based on the available information.

Animal Study Protocols

- 1. Rat Model of Postsurgical Hypoparathyroidism:
- Subjects: 10-week-old female Wistar rats.[2]



- Model Creation: Two models were established: hemi-parathyroidectomy and total parathyroidectomy with autotransplantation.[2]
- Drug Administration: **AXT-914** or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.[2]
- Sample Collection & Analysis: Blood and urine samples were collected to measure serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of the study, autotransplanted parathyroid tissues were collected for histological examination.[2]



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Caption: Experimental Workflow for the Rat Hypoparathyroidism Study.

2. Mouse Model of ADH1:

- Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function CaSR mutation (Leu723Gln).[3]
- Drug Administration: A single 10 mg/kg dose of AXT-914 or vehicle was administered by oral gavage.[3]



• Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted calcium, phosphate, magnesium, and creatinine.[3]

Human Clinical Trial Protocol (Postmenopausal Women)

- Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeatdose, parallel-group study.[1]
- Subjects: Healthy postmenopausal women.[1]
- Treatment Arms:
 - AXT-914 (45 mg, once daily)
 - AXT-914 (60 mg, once daily)
 - Placeho
 - Active control: Teriparatide (Forteo, 20 μg, subcutaneous injection)[1]
- Primary Endpoints: Changes in circulating bone biomarkers.[1]
- Safety Endpoint: Total serum calcium levels.[1]
- Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK)
 profiles of AXT-914 and pharmacodynamic (PD) effects, including PTH release profiles, bone
 biomarkers, and serum calcium.[1]

Conclusion

AXT-914 is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal women, the PTH release did not translate into the desired bone-anabolic response.[1] Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising safety concerns and leading to the trial's early termination.[1] These findings highlight the



complex challenge of mimicking the precise physiological effects of endogenous PTH pulses with a small molecule modulator for the treatment of osteoporosis, while suggesting that its utility may lie in targeted applications for specific hypocalcemic disorders.

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